

An In-depth Technical Guide to (Rac)-TZ3O (CAS: 2218754-19-7)

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Compound of Interest		
Compound Name:	(Rac)-TZ3O	
Cat. No.:	B15577851	Get Quote

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to **(Rac)-TZ3O**, a novel neuroprotective agent with potential therapeutic applications in Alzheimer's disease. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties and Specifications

(Rac)-TZ3O, identified by the CAS number 2218754-19-7, is a racemic mixture of the thiazolidine-2,4-dione derivative, (E)-5-(3-hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione. It has emerged as a compound of interest due to its anticholinergic and neuroprotective activities.



Property	Value
CAS Number	2218754-19-7
Chemical Name	(E)-5-(3-hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione
Synonyms	(Rac)-TZ3O, TZ3O
Molecular Formula	C18H13NO4S
Molecular Weight	339.37 g/mol
Primary Activity	Acetylcholinesterase (AChE) Inhibitor
Therapeutic Potential	Alzheimer's Disease

Biological Activity and Quantitative Data

(Rac)-TZ3O exhibits neuroprotective effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, (Rac)-TZ3O increases acetylcholine levels in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

In Vitro Activity

Assay	Target	Organism	Value (IC50)	Reference
Acetylcholinester ase Activity	AChE	Human	304.5 μΜ	[1]

In Vivo Studies

The neuroprotective effects of **(Rac)-TZ3O** have been demonstrated in a scopolamine-induced rat model of Alzheimer's disease. Administration of **(Rac)-TZ3O** has been shown to alleviate cognitive deficits and memory impairment in these models.



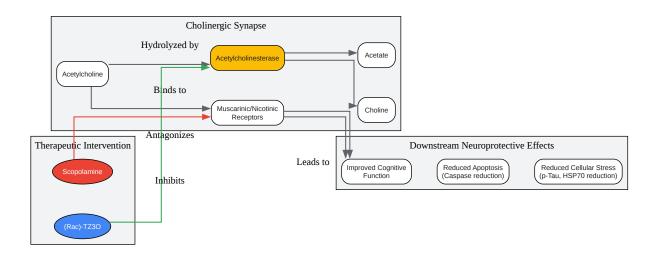
Animal Model	Doses Administered (Intraperitoneal)	Observed Effects	Reference
Scopolamine-induced Alzheimer's in Wistar rats	2 and 4 mg/kg	Improved spatial learning and memory, reduced neuronal damage and apoptosis	[1][2]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for **(Rac)-TZ3O** is the inhibition of acetylcholinesterase in the cholinergic pathways of the brain. This leads to an increase in acetylcholine, which can then stimulate muscarinic and nicotinic receptors. In the context of Alzheimer's disease, particularly in models induced by the muscarinic antagonist scopolamine, this restoration of cholinergic signaling is crucial for improving cognitive function.

Furthermore, studies on related thiazolidine-2,4-dione derivatives suggest that their neuroprotective effects may extend beyond simple AChE inhibition. These compounds have been observed to modulate pathways related to apoptosis and cellular stress, such as the expression of phosphorylated Tau (p-Tau) and Heat Shock Protein 70 (HSP70).





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Caption: Proposed mechanism of action for (Rac)-TZ3O.

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and biological evaluation of **(Rac)-TZ3O**. These are based on established methodologies for similar compounds and assays.

Synthesis of (Rac)-TZ3O

The synthesis of **(Rac)-TZ3O** involves a Knoevenagel condensation. The following is a general procedure for the synthesis of 5-arylidene-thiazolidine-2,4-dione derivatives, which would be adapted for the specific reactants of **(Rac)-TZ3O**.

Materials:



- Thiazolidine-2,4-dione
- 3-Hydroxybenzaldehyde
- 2-Bromo-1-phenylethan-1-one
- Potassium carbonate (K₂CO₃)
- Piperidine
- Ethanol
- Dimethylformamide (DMF)
- Acetic acid

Step 1: N-alkylation of Thiazolidine-2,4-dione

- In a round-bottom flask, dissolve thiazolidine-2,4-dione and an equimolar amount of potassium carbonate in DMF.
- Heat the mixture gently under reflux for one hour to form the potassium salt.
- Add an equimolar amount of 2-bromo-1-phenylethan-1-one to the reaction mixture.
- Continue to reflux for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
- After cooling, pour the reaction mixture into ice-cold water to precipitate the N-alkylated product.
- Filter, wash with water, and dry the precipitate. Recrystallize from a suitable solvent like ethanol.

Step 2: Knoevenagel Condensation

• In a round-bottom flask, dissolve the N-alkylated thiazolidine-2,4-dione from Step 1 and an equimolar amount of 3-hydroxybenzaldehyde in ethanol.

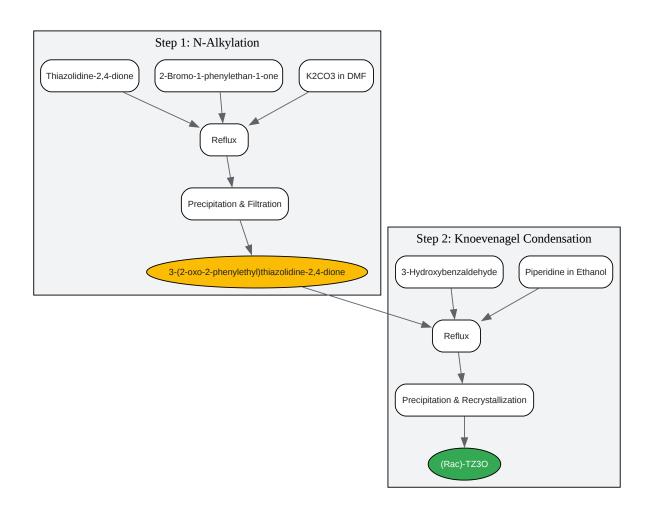






- Add a catalytic amount of piperidine to the mixture.
- Reflux the reaction mixture for 8-10 hours, monitoring the reaction progress by TLC.
- After completion, cool the mixture and pour it into acidified water (with acetic acid).
- The resulting precipitate, **(Rac)-TZ3O**, is filtered, washed with water, and recrystallized from a suitable solvent (e.g., acetic acid or ethanol) to yield the pure product.





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Caption: General synthesis workflow for (Rac)-TZ3O.

In Vitro Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)



This colorimetric assay measures AChE activity based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

- 0.1 M Phosphate Buffer (pH 8.0)
- 10 mM DTNB solution in phosphate buffer
- 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water
- AChE enzyme solution (e.g., from human red blood cells)
- (Rac)-TZ3O stock solution in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Plate Setup:
 - Blank: 150 μL Phosphate Buffer + 10 μL DTNB + 10 μL ATCI.
 - Control (100% activity): 140 μL Phosphate Buffer + 10 μL AChE solution + 10 μL DTNB +
 10 μL solvent.
 - \circ Test Sample: 140 μL Phosphate Buffer + 10 μL AChE solution + 10 μL DTNB + 10 μL of various concentrations of **(Rac)-TZ30** solution.
- Pre-incubation: Add all components except ATCI to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
- Initiate Reaction: Add 10 μL of the ATCI solution to all wells except the blank to start the reaction.



- Measurement: Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader.
- Calculation: The rate of the reaction is determined from the slope of the absorbance vs. time curve. The percentage of inhibition is calculated as: % Inhibition = [1 (Rate of Test Sample / Rate of Control)] * 100 The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Scopolamine-Induced Alzheimer's Model in Rats

This model is used to evaluate the efficacy of potential anti-Alzheimer's drugs in reversing cognitive deficits.

Animals:

Adult male Wistar rats (250-300g)

Materials:

- Scopolamine hydrobromide (dissolved in saline)
- (Rac)-TZ3O (suspended in a suitable vehicle, e.g., saline with 0.5% carboxymethylcellulose)
- Behavioral testing apparatus (e.g., Morris Water Maze, Passive Avoidance box)

Procedure:

- Acclimatization: House the rats in standard conditions for at least one week before the experiment.
- Grouping: Divide the animals into groups (e.g., Control, Scopolamine-only, Scopolamine +
 (Rac)-TZ3O low dose, Scopolamine + (Rac)-TZ3O high dose, Scopolamine + Donepezil as
 a positive control).
- Drug Administration:
 - Administer (Rac)-TZ3O or vehicle intraperitoneally (i.p.) once daily for a predefined period (e.g., 8-17 days).



- Approximately 30-60 minutes after the administration of the test compound, induce amnesia by injecting scopolamine (e.g., 1-3 mg/kg, i.p.).
- Behavioral Testing: Conduct behavioral tests like the Morris Water Maze (for spatial memory) and Passive Avoidance Test (for non-spatial memory) during the final days of the drug administration period.
- Tissue Collection: At the end of the experiment, euthanize the animals and collect brain tissue (hippocampus and cortex) for biochemical and molecular analysis (e.g., AChE activity, Western blotting).

Western Blot Analysis for Neuroprotective Markers

This technique is used to quantify the expression of proteins like p-Tau and HSP70 in brain tissue homogenates.

Procedure:

- Protein Extraction: Homogenize the collected brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing the total protein.
- Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
- SDS-PAGE: Separate the proteins based on molecular weight by running the lysates on a polyacrylamide gel.
- Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-Tau, anti-HSP70) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.



- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantification: Densitometrically analyze the protein bands and normalize the expression of the target proteins to the loading control.

Conclusion

(Rac)-TZ3O is a promising preclinical candidate for the treatment of Alzheimer's disease. Its mechanism of action as an acetylcholinesterase inhibitor, coupled with its demonstrated efficacy in animal models of cognitive impairment, warrants further investigation. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of (Rac)-TZ3O and similar thiazolidine-2,4-dione derivatives. Future research should focus on elucidating its full pharmacokinetic and toxicological profile, as well as exploring its effects on a broader range of neurodegenerative pathways.

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